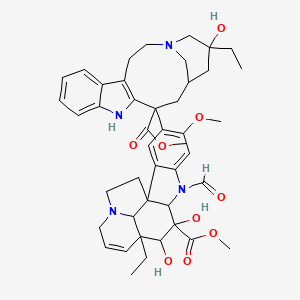

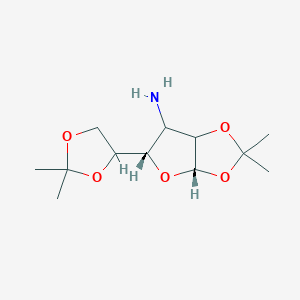

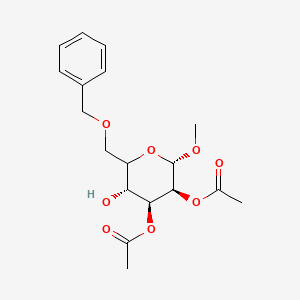

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

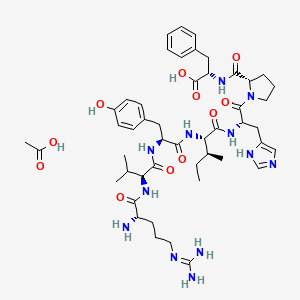

The compound "6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside" is a synthetic derivative of glucose, modified through chemical processes to include benzyl and acetyl groups. This modification significantly alters its chemical and physical properties compared to its parent glucose molecule. While not directly found in the searched literature, the synthesis methods and studies on similar compounds offer insights into its potential applications and characteristics.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including methylation, benzoylation, and glycosylation reactions. For instance, the synthesis of related glucopyranoside derivatives often starts with the protection of glucose hydroxyl groups, followed by selective functional group transformations (Matta, Vig, & Abbas, 1984). These processes are crucial for obtaining the desired selectivity and yields of the target compound.

Molecular Structure Analysis

The molecular structure of "6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside" and related molecules can be elucidated using techniques like NMR spectroscopy and X-ray crystallography. Such studies reveal the configurations of the glucopyranoside ring and the positions of the substituents, which are critical for understanding the compound's reactivity and interactions (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Wissenschaftliche Forschungsanwendungen

Cyclodextrins and Derivatives in Research

Cyclodextrins, including chemically modified derivatives such as 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, play a crucial role in a broad spectrum of scientific research areas. These compounds, due to their unique ability to form host–guest inclusion complexes, have been extensively explored for enhancing the solubility, stability, and bioavailability of various guest molecules. This property is particularly beneficial in pharmaceuticals, drug delivery systems, and the cosmetic industry. In pharmaceuticals, they facilitate the formulation of drugs by improving the solubility of poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy. Cyclodextrin derivatives are also being investigated for their potential in food and nutrition, textile, and chemical industries, where they contribute to product stabilization, flavor masking, and pollutant removal processes (N. Sharma & Ashish Baldi, 2016).

Biological Activities of D-glucans Derivatives

Chemical modifications of D-glucans, such as acetylation, can significantly enhance their biological activities. Derivatized D-glucans exhibit increased solubility, which in turn can affect their biological functions, including antioxidation and anticoagulation. The review by Francini Yumi Kagimura et al. highlights the technological and biological potential of derivatized D-glucans following chemical modifications through processes such as sulfonylation, carboxymethylation, phosphorylation, and acetylation. These modifications can potentiate the biological activity of D-glucans, making them promising candidates for anticoagulants, antitumors, antioxidants, and antivirals. This suggests that chemically modified glucans, by extension including compounds like 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, could have significant implications in the treatment and management of various human disease conditions and their clinical complications (Francini Yumi Kagimura et al., 2015).

Repair Mechanisms and Clinical Applications

The research on alkyltransferases, proteins involved in the repair of DNA damage, provides insight into the potential clinical applications of compounds like 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside. Alkyltransferases repair various DNA adducts, including those introduced by benzyl groups. The studies have shown that O6-benzylguanine, a compound structurally related to 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, is an effective inactivator of mammalian alkyltransferases. This inactivation is crucial in enhancing the efficacy of certain chemotherapeutic agents, suggesting that derivatives of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside might be explored for similar applications in cancer chemotherapy enhancement. The degradation of alkylated alkyltransferase by the ubiquitin/proteasomal system further highlights the potential of these compounds in targeted cancer therapies (A. Pegg, 2000).

Safety And Hazards

Zukünftige Richtungen

Cyclodextrins, including chemically modified derivatives such as 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, play a crucial role in a broad spectrum of scientific research areas1. These compounds, due to their unique ability to form host–guest inclusion complexes, have been extensively explored for enhancing the solubility, stability, and bioavailability of various guest molecules1. This property is particularly beneficial in pharmaceuticals, drug delivery systems, and the cosmetic industry1. In pharmaceuticals, they facilitate the formulation of drugs by improving the solubility of poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy1. Cyclodextrin derivatives are also being investigated for their potential in food and nutrition, textile, and chemical industries, where they contribute to product stabilization, flavor masking, and pollutant removal processes1.

Eigenschaften

IUPAC Name |

[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVXPDCGHDLLIM-LUWVYCGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.